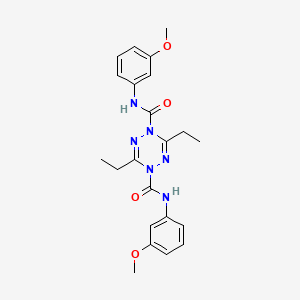
6,7,7-trimethyl-8H-pteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,7-Trimethyl-8H-pteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of fused pyrimidine and pyrazine rings. These compounds are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,7-trimethyl-8H-pteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with 3,4-dimethylpyrazine-2-carboxylic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
6,7,7-Trimethyl-8H-pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at ring carbons and nitrogens are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives with modified functional groups .
Scientific Research Applications
6,7,7-Trimethyl-8H-pteridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological pigments and enzyme cofactors.
Industry: Utilized in the development of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7,7-trimethyl-8H-pteridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This mechanism is crucial in its potential application as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
6,7-Dimethylpteridine: A closely related compound with similar chemical properties.
2,4,6,7-Tetramethylpteridine: Another derivative with additional methyl groups.
Uniqueness
6,7,7-Trimethyl-8H-pteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor sets it apart from other pteridine derivatives, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
71023-84-2 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
6,7,7-trimethyl-8H-pteridine |
InChI |
InChI=1S/C9H12N4/c1-6-9(2,3)13-8-7(12-6)4-10-5-11-8/h4-5H,1-3H3,(H,10,11,13) |
InChI Key |
YKZGDSLHHHUDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CN=C2NC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


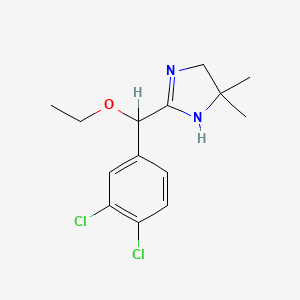


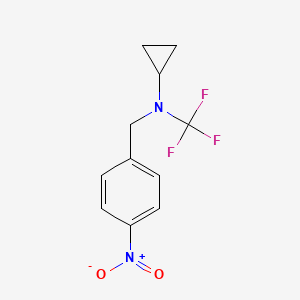
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
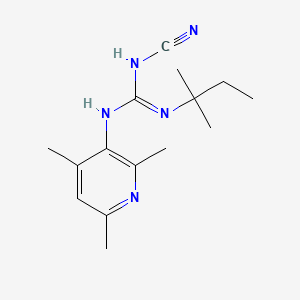

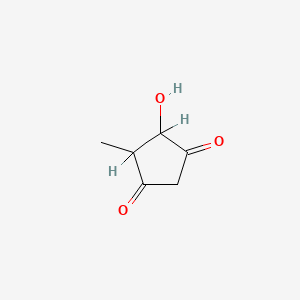
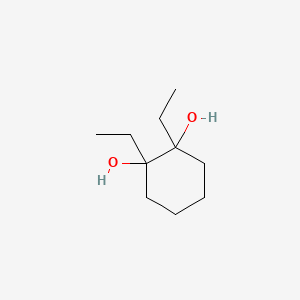

![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
